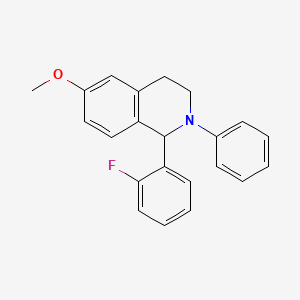![molecular formula C18H14N4 B15288882 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine CAS No. 162039-67-0](/img/structure/B15288882.png)
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is a heterocyclic compound with a unique structure that includes nitrogen atoms within its ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine typically involves the reaction of o-phenylenediamine with catechol under specific conditions. The reaction is carried out in the presence of an oxidizing agent, such as ferric chloride, which facilitates the formation of the desired product . The reaction conditions often include refluxing in a suitable solvent like benzoic acid .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity of the starting materials and controlling the reaction environment to ensure high yields and consistent product quality.
化学反応の分析
Types of Reactions
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[2,3-b]phenazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Benzoic acid, methanol, ethanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalino[2,3-b]phenazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
科学的研究の応用
作用機序
The mechanism of action of 5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5,12-Dihydro-5,7,12,14-tetraazapentacene: Another heterocyclic compound with a similar structure but different properties.
Quinoxalino[2,3-b]phenazine: A related compound that shares the core structure but lacks the tetrahydro configuration.
Uniqueness
5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine is unique due to its tetrahydro configuration, which imparts distinct chemical and physical properties.
特性
CAS番号 |
162039-67-0 |
|---|---|
分子式 |
C18H14N4 |
分子量 |
286.3 g/mol |
IUPAC名 |
5,7,12,14-tetrahydroquinoxalino[2,3-b]phenazine |
InChI |
InChI=1S/C18H14N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-22H |
InChIキー |
GPMMPLGEVWLCJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=CC4=C(C=C3N2)NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)






![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)

